(S)-2,2,2-trifluoro-1-phenylethanol

Beschreibung

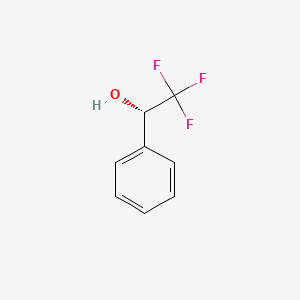

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1S)-2,2,2-trifluoro-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-5,7,12H/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNOMEAQPOMDWSR-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

340-06-7 | |

| Record name | (+)-2,2,2-Trifluoro-1-phenylethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=340-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-α-(trifluoromethyl)benzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.846 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for S 2,2,2 Trifluoro 1 Phenylethanol

Enzymatic Bioreduction Approaches

Enzymatic bioreduction has emerged as a powerful tool for the synthesis of chiral alcohols, offering high enantioselectivity under mild reaction conditions. Carbonyl reductases and alcohol dehydrogenases are two classes of enzymes that have been successfully utilized for the synthesis of (S)-2,2,2-trifluoro-1-phenylethanol.

A carbonyl reductase from the red yeast Sporobolomyces salmonicolor (SSCR) has demonstrated exceptional efficacy in the asymmetric reduction of 2,2,2-trifluoroacetophenone (B138007). nih.gov This enzyme, a member of the short-chain alcohol dehydrogenase family, exhibits both high activity and remarkable enantioselectivity for a wide range of ketones, including halogenated acetophenones. nih.govacademicjournals.org

The native SSCR displays impressive performance, catalyzing the reduction of 2,2,2-trifluoroacetophenone with an enzyme activity of 31.24 U/mg and yielding the (S)-alcohol with an enantiomeric excess (ee) of over 98%. nih.gov This is a significant improvement compared to its activity on unsubstituted acetophenone (B1666503), where the activity is a mere 0.03 U/mg and the product ee is only 42%. nih.gov The enzyme's activity is notably over 1000 times higher for the trifluoromethyl-substituted substrate, highlighting a strong preference for this particular ketone. nih.govnih.gov

Further enhancements in both activity and enantioselectivity have been achieved through site-directed mutagenesis. By targeting specific amino acid residues within the enzyme's active site, researchers have been able to "tune" the enzyme's properties. For instance, the T209A mutant of SSCR was developed for the practical synthesis of this compound, achieving an excellent isolated yield and enantiomeric excess. nih.govnih.gov This demonstrates the potential of protein engineering to optimize biocatalysts for specific industrial applications.

Table 1: Performance of Sporobolomyces salmonicolor Carbonyl Reductase (SSCR) in the Reduction of Acetophenones

| Substrate | Enzyme | Activity (U/mg) | Enantiomeric Excess (ee) | Product Configuration | Reference |

| 2,2,2-Trifluoroacetophenone | Wild-type SSCR | 31.24 | >98% | (S) | nih.gov |

| Acetophenone | Wild-type SSCR | 0.03 | 42% | (S) | nih.gov |

| 2,2,2-Trifluoroacetophenone | T209A mutant | High | Excellent | (S) | nih.govnih.gov |

The remarkable efficiency of SSCR towards α-haloacetophenones has been elucidated through enzyme-substrate docking and site-directed mutagenesis studies. nih.gov These investigations have revealed that specific interactions between the substrate and amino acid residues in the active site are crucial for the observed high activity and enantioselectivity. nih.gov

Key interactions include a hydrogen bond between the side chain of asparagine at position 207 (Asn207) and the halogen atom of the substrate. nih.gov Additionally, an XH/π interaction occurs between the phenyl group of the substrate and the side chains of serine at position 222 (Ser222) and threonine at position 223 (Thr223). nih.gov These interactions are believed to orient the α-halogenated acetophenones into a highly reactive conformation within the active site, facilitating efficient and stereoselective hydride transfer from the NADPH cofactor. nih.govmdpi.com The crystal structure of SSCR has been determined, providing a detailed three-dimensional view of the enzyme and its active site, which has been instrumental in understanding these interactions. mdpi.com

Alcohol dehydrogenases (ADHs) represent another important class of enzymes for the asymmetric reduction of ketones. An NAD+-dependent ADH from Leifsonia sp. (LsADH) has been identified as a highly effective biocatalyst for producing (S)-1-phenyl-2,2,2-trifluoroethanol. nih.gov This enzyme is particularly noteworthy for its ability to reduce phenyl trifluoromethyl ketone with very high enantioselectivity and in good yields. nih.gov

A significant advantage of LsADH is its utilization of NADH as a cofactor, which is generally less expensive than the NADPH required by many carbonyl reductases. nih.gov Furthermore, the regeneration of the NADH cofactor can be efficiently achieved using a substrate-coupled approach with 2-propanol. nih.gov The gene encoding LsADH has been cloned and expressed in Escherichia coli, enabling the overproduction of the enzyme for preparative-scale synthesis. This recombinant system has demonstrated high productivity and enantiomeric excess in the synthesis of chiral alcohols.

Table 2: Asymmetric Reduction of 2,2,2-Trifluoroacetophenone using Leifsonia sp. Alcohol Dehydrogenase (LsADH)

| Substrate | Enzyme | Enantiomeric Excess (ee) | Product Configuration | Cofactor | Reference |

| Phenyl trifluoromethyl ketone | LsADH | Very High | (S) | NADH | nih.gov |

Enzymatic Bioreduction Approaches

Whole-cell Bioreduction (e.g., Mucor racemosus CBMAI 847)

Conventional Heating vs. Microwave Radiation

The application of microwave irradiation in biocatalytic reactions has been shown to offer significant advantages over conventional heating methods. researchgate.netnih.gov Microwave-assisted synthesis can lead to dramatically reduced reaction times and improved yields. nih.govnih.gov This is attributed to the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to rapid and uniform heating. researchgate.netnih.gov In contrast, conventional heating relies on thermal conduction, which is slower and can create temperature gradients within the reaction vessel. nih.gov The efficiency of microwave heating can also reduce energy consumption and the use of solvents, contributing to greener chemical processes. researchgate.net

Conversion and Enantiomeric Excess Optimization

The optimization of reaction parameters is crucial for maximizing both the conversion of the starting material and the enantiomeric excess (e.e.) of the desired product. Studies have shown that factors such as substrate concentration, biocatalyst loading, temperature, and reaction time significantly influence the outcome of the enzymatic reduction. nih.govresearchgate.net For instance, in the kinetic resolution of (R,S)-1-phenylethanol, response surface methodology has been employed to identify optimal conditions, leading to 100% enantiomeric excess for the (S)-enantiomer. nih.gov Similarly, for the asymmetric bioreduction of acetophenone, optimization of parameters such as substrate and biocatalyst concentration resulted in the production of (S)-1-phenylethanol with over 99% e.e. researchgate.net The use of a co-substrate, such as glucose, is often necessary to regenerate the nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) cofactor required by the alcohol dehydrogenase enzyme. researchgate.net

Table 1: Optimized Conditions for Enantioselective Bioreduction

| Parameter | Optimized Value (Study 1) nih.gov | Optimized Value (Study 2) researchgate.net |

| Substrate Concentration | 240 mM | 6 mM |

| Biocatalyst Concentration | 11 mg/mL | 175 mg/mL |

| Temperature | 42 °C | 30 °C |

| Reaction Time | 75 min | 36 h |

| Enantiomeric Excess (e.e.) | 100% (S) | >99% (S) |

Comparison with Other Biocatalysts (e.g., Geotrichum candidum)

Various microorganisms have been investigated for their ability to catalyze the asymmetric reduction of ketones. Geotrichum candidum has been identified as a promising biocatalyst for such transformations. nih.govnih.gov For example, immobilized Geotrichum candidum cells have demonstrated high efficiency in the production of ε-caprolactone through a Baeyer-Villiger oxidation, a reaction that can be competitive with ketone reduction. nih.gov The immobilization of whole cells on functionalized supports can enhance stability and reusability of the biocatalyst. nih.gov When comparing different biocatalysts, factors such as enzyme activity, stereoselectivity, and operational stability under specific reaction conditions are key considerations. For the reduction of T-2 toxin, Geotrichum candidum has also shown significant efficacy. nih.gov

Catalytic Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation represents a powerful and widely used method for the synthesis of chiral alcohols, including this compound. This approach relies on the use of a chiral transition metal catalyst to stereoselectively deliver hydrogen to the prochiral ketone.

Transition Metal Catalysis (e.g., Ruthenium-based catalysts)

Ruthenium-based catalysts are among the most effective for the asymmetric hydrogenation of ketones. nih.govcapes.gov.br These catalysts typically consist of a ruthenium metal center coordinated to a chiral ligand. The choice of both the ruthenium precursor and the chiral ligand is critical for achieving high catalytic activity and enantioselectivity. nih.govprinceton.edu Cationic ruthenium complexes, in particular, have shown excellent performance in the asymmetric hydrogenation of various substrates, including heteroaromatic compounds like 1,8-naphthyridines. thieme-connect.de The development of novel ruthenium catalysts, such as oxo-tethered Ru amido complexes, has expanded the scope of these transformations to be performed under neutral conditions without the need for co-catalysts. nih.govcapes.gov.br

Chiral Ligand Design and Optimization

The design and synthesis of chiral ligands are central to the success of asymmetric hydrogenation. nih.govbohrium.com The steric and electronic properties of the ligand directly influence the stereochemical outcome of the reaction. bohrium.com A wide variety of chiral ligands have been developed, including those based on atropisomeric biaryls (e.g., BINAP and its derivatives) and those with planar chirality (e.g., [2.2]PHANEPHOS). princeton.edubohrium.com The fine-tuning of the ligand structure, such as the introduction of specific substituents, can lead to significant improvements in enantioselectivity. bohrium.com For instance, Ru-SYNPHOS has demonstrated superior recognition abilities for a broad range of ketones compared to other ligands. nih.gov The development of modular P,N,O-type ligands has also shown promise in iridium-catalyzed asymmetric hydrogenation, providing high enantioselectivities. researchgate.net

Mechanistic Studies of Hydride Transfer

Understanding the mechanism of hydride transfer is crucial for the rational design of more efficient catalysts. researchgate.netacs.org In many ruthenium-catalyzed hydrogenations, a metal-ligand bifunctional mechanism is proposed, where the hydride is transferred from the metal center and a proton is transferred from the ligand to the ketone substrate in a concerted, six-membered transition state. acs.org However, the exact mechanism, whether it proceeds through an inner-sphere (substrate coordinates to the metal) or outer-sphere (no direct coordination) pathway, can be a subject of debate and may depend on the specific catalyst system and substrate. researchgate.netacs.org Kinetic studies, including the measurement of deuterium (B1214612) isotope effects, are often employed to elucidate these mechanistic details. acs.orgacs.org For example, in some systems, the addition of H2 has been found to be the rate-determining step, while in others, it is the insertion of the alkene that determines the enantioselectivity. nih.gov

Heterogeneous Catalysis (e.g., Cinchona-modified Pt/Al₂O₃)

The enantioselective hydrogenation of 2,2,2-trifluoroacetophenone is a primary route to obtaining 2,2,2-trifluoro-1-phenylethanol. sigmaaldrich.com One of the most effective methods for achieving asymmetry in this hydrogenation is through the use of platinum catalysts supported on alumina (B75360) (Pt/Al₂O₃) and modified with Cinchona alkaloids. almacgroup.comresearchgate.net This heterogeneous catalytic system is renowned for its ability to induce chirality in the reduction of activated ketones. researchgate.netprinceton.edu The general approach involves the modification of the catalyst surface with an optically pure chiral modifier, which then directs the stereochemical outcome of the reaction. princeton.edu

Chiral modifiers are the cornerstone of the enantioselective nature of this catalytic system. Cinchona alkaloids, such as cinchonidine (B190817) (CD) and cinchonine (B1669041) (CN), are frequently employed for this purpose. almacgroup.comresearchgate.net These modifiers adsorb onto the platinum surface and create a chiral environment. The substrate, 2,2,2-trifluoroacetophenone, interacts with the modifier in a specific orientation, favoring the formation of one enantiomer of the product over the other.

A key interaction proposed for this enantioselection is the formation of a complex between the quinuclidine (B89598) nitrogen of the alkaloid and the carbonyl oxygen of the ketone substrate. almacgroup.com Interestingly, the choice of the Cinchona alkaloid can lead to an inversion of enantioselectivity. For instance, while C8(S)-C9(R) configured cinchonas like cinchonidine typically yield (R)-alcohols from α-keto esters, the use of C8(R)-C9(S) cinchonas like cinchonine can promote the formation of the (S)-alcohol. researchgate.net In the specific hydrogenation of 2,2,2-trifluoroacetophenone, the use of cinchonine (CN) and its derivatives has been observed to cause an inversion of the expected enantioselection, yielding the (S)-product. almacgroup.comnih.gov This makes cinchonine a suitable modifier for producing this compound.

Table 1: Effect of Chiral Modifier on Enantioselectivity

| Modifier | Substrate | Product Configuration | Reference |

|---|---|---|---|

| Cinchonine (CN) | 2,2,2-Trifluoroacetophenone | (S) | almacgroup.com |

| Cinchonidine (CD) | 2,2,2-Trifluoroacetophenone | (R) | almacgroup.com |

| Cinchonine methyl ether | 2,2,2-Trifluoroacetophenone | Inversion of enantioselectivity | almacgroup.com |

| β-Isocinchonine | 2,2,2-Trifluoroacetophenone | Inversion of enantioselectivity | almacgroup.com |

Solvent Effects on Enantioselection

The solvent used in the heterogeneous catalytic hydrogenation plays a critical role in determining both the reaction rate and the enantioselectivity. almacgroup.com Studies on the hydrogenation of 2,2,2-trifluoroacetophenone over Cinchona-modified Pt/Al₂O₃ have been conducted in various solvents, including toluene, 2-propanol, acetic acid, and dichloromethane. almacgroup.comresearchgate.net

The solvent can influence the conformation of the chiral modifier on the catalyst surface and the nature of the interactions between the modifier, substrate, and catalyst. For example, in the hydrogenation of α-keto acetals, a related class of substrates, the solvent was found to have a significant impact on the enantiomeric excess (ee). wikipedia.orgresearchgate.net Research has established relationships between the structure and concentration of the chiral modifiers in different solvents and the resulting enantioselectivities. almacgroup.com It has been noted that under certain hydrogenation conditions, the substrate 2,2,2-trifluoroacetophenone can form H-bonded dimers and oligomers in the liquid phase, which can affect the hydrogenation rate. almacgroup.com

Table 2: Influence of Solvent on the Hydrogenation of Activated Ketones

| Solvent | Effect Noted | Reference |

|---|---|---|

| Toluene | Used as a standard solvent for comparison. | almacgroup.com |

| 2-Propanol | Investigated for its effect on enantioselection. | almacgroup.com |

| Acetic Acid | Can act as both solvent and acidic additive. | almacgroup.com |

| Dichloromethane | Studied in relation to modifier concentration and structure. | almacgroup.com |

Influence of Acid Additives (e.g., trifluoroacetic acid)

The addition of a strong acid, such as trifluoroacetic acid (TFA), can have a profound and often positive effect on the enantioselectivity of the hydrogenation. almacgroup.comorganic-chemistry.org The role of the acid is multifaceted. One proposed function is the inhibition of the non-enantioselective "racemic" reaction that occurs on unmodified sites of the platinum catalyst. almacgroup.com

Furthermore, the acid can interact with the Cinchona modifier to form a modifier-acid complex. This interaction can alter the modifier's conformation and its electronic properties, leading to a more effective chiral induction. almacgroup.com In the case of the hydrogenation of ethyl-4,4,4-trifluoroacetoacetate, it was shown that changes in enantioselectivity upon adding TFA could not be explained simply by the protonation of the alkaloid modifier, suggesting a more complex three-step reaction pathway involving the interaction of the carboxylic acid with both the reactant and the chiral modifier. organic-chemistry.org The formation of cyclic TFA-modifier ion pairs has been identified through IR spectroscopy, supporting this more intricate mechanism. organic-chemistry.org

Other Synthetic Routes and Precursors

Beyond the widely studied heterogeneous catalytic hydrogenation, other synthetic strategies have been developed to produce this compound. These routes often involve different precursors and reaction types.

Direct Trifluoromethylation of Carbonyl Compounds

A conceptually different approach involves the direct enantioselective trifluoromethylation of a non-fluorinated carbonyl compound, such as benzaldehyde. This method builds the trifluoromethyl-containing stereocenter directly. One such strategy merges enamine catalysis with photoredox catalysis. princeton.edunih.govwikipedia.org In this system, a chiral amine catalyst, like an imidazolidinone, reacts with the aldehyde to form a chiral enamine. princeton.edunih.gov Simultaneously, a photocatalyst, such as an iridium complex, is activated by visible light and facilitates the generation of a trifluoromethyl radical from a source like trifluoromethyl iodide. wikipedia.org This electrophilic radical then combines with the nucleophilic enamine in a facially biased manner, leading to the formation of an α-trifluoromethyl aldehyde with high enantioselectivity. nih.govwikipedia.org The resulting aldehyde can then be reduced in situ with a reducing agent like sodium borohydride (B1222165) to yield the desired this compound. princeton.edu This method is notable for its use of commercially available starting materials and catalysts. wikipedia.org

Derivatization from Related Halogenated Acetophenones

Another synthetic pathway begins with a halogenated version of the acetophenone precursor, such as 2-bromo-2,2,2-trifluoroacetophenone. This route involves two key steps: the synthesis of the α-halo ketone and its subsequent asymmetric reduction. α-Halo ketones can be synthesized by reacting the corresponding ketone with a halogen source. The crucial step is the asymmetric reduction of the prochiral ketone to the chiral alcohol. Biocatalysis, using carbonyl reductase (CRED) enzymes, has emerged as a powerful tool for the stereoselective reduction of α-chloro and other α-halo ketones. almacgroup.com These enzymatic reductions often proceed with high specificity and enantioselectivity under mild, physiological conditions. almacgroup.com Alternatively, chemical methods involving transfer hydrogenation with a chiral metal catalyst can also be employed to achieve the desired stereochemical control. almacgroup.com The reduction of the ketone functionality removes the halogen, yielding the target chiral alcohol, this compound. wikipedia.org

Applications in Asymmetric Catalysis and Chiral Chemistry

Asymmetric Solvating Agent in Chiral Recognition

One of the primary applications of (S)-2,2,2-trifluoro-1-phenylethanol is as a chiral solvating agent (CSA). In this role, it interacts non-covalently with the enantiomers of a chiral analyte to form transient diastereomeric complexes. nih.gov These interactions are crucial for the process of chiral recognition, where the CSA allows for the differentiation of enantiomers in a solution. nih.gov The use of CSAs is a well-established technique in chemistry, offering a direct method for analyzing chiral compounds without the need for chemical modification. nih.gov

NMR spectroscopy is a powerful method for determining the enantiomeric purity of a chiral compound when used in conjunction with a CSA like this compound. nih.govacs.org The fundamental principle involves the formation of temporary diastereomeric solvates between the CSA and the enantiomers of the analyte. missouri.edu Because these solvates are diastereomeric, they have different physical properties and, therefore, distinct NMR spectra. nih.govmasterorganicchemistry.com This results in separate signals for each enantiomer, a phenomenon known as enantiomeric differentiation. acs.org The relative integration of these separated signals allows for the direct calculation of the enantiomeric excess (ee) of the sample. nih.govmissouri.edu

The effectiveness of a CSA is determined by its ability to induce a measurable separation in the NMR signals of the analyte's enantiomers (enantiodifferentiation). acs.org High-throughput screening methods have been developed to rapidly assess the efficacy of a library of CSAs against various chiral analytes. acs.org In these screens, CSAs are ranked based on their ability to cause partial or complete enantiodifferentiation for one or more resonances of an analyte. acs.org this compound and its derivatives are often included in such screenings to evaluate their performance across a range of compound classes, such as amines, alcohols, and carboxylic acids. acs.org The selection of the optimal CSA depends on the specific structure of the analyte, as the intermolecular interactions driving the recognition are highly specific. acs.org

The table below illustrates a conceptual model for CSA effectiveness screening results, where different CSAs are tested against various analytes.

| Analyte | CSA: (S)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate (B84403) | CSA: Quinine | CSA: this compound |

| Naproxen (acid) | Partial Differentiation | Complete Differentiation | Partial Differentiation |

| 1-Phenylethanol (B42297) (alcohol) | No Differentiation | Partial Differentiation | Complete Differentiation |

| 2-Amino-3,3-dimethylbutane (amine) | Complete Differentiation | No Differentiation | Partial Differentiation |

This table is a representative example based on findings where various CSAs are screened for their effectiveness in differentiating enantiomers of different chemical classes. acs.org

To understand the mechanism of chiral recognition at a molecular level, computational methods such as molecular dynamics (MD) simulations and quantum chemical calculations are employed. researchgate.netnih.gov These studies investigate the conformational dynamics and intermolecular interactions within the transient diastereomeric complexes formed between the CSA and the analyte. researchgate.netnih.gov For this compound, ab initio calculations help identify the stable conformations of the molecule, which is crucial for understanding how it interacts with other chiral molecules. researchgate.net MD simulations can model the binding of analyte enantiomers to the CSA, revealing key interactions like hydrogen bonds and steric repulsions that lead to stereoselective recognition. nih.gov These computational approaches are vital for refining the design of new and more effective chiral selectors.

The core of enantiopurity determination by NMR using a CSA lies in the formation of short-lived diastereomeric complexes. nih.govmissouri.edu When this compound is added to a solution of a racemic or scalemic analyte, it forms two diastereomeric complexes: [(S)-CSA...(R)-analyte] and [(S)-CSA...(S)-analyte]. These complexes are in rapid equilibrium with the free species. nih.gov

Because the complexes are diastereomers, the nuclei of the analyte enantiomers exist in chemically non-equivalent environments. masterorganicchemistry.com This non-equivalence breaks the magnetic symmetry, causing the corresponding protons (or other NMR-active nuclei like ¹⁹F) in the two enantiomers to resonate at slightly different frequencies in the NMR spectrum. nih.govescholarship.org This difference in resonance frequency is known as the chemical shift difference (Δδ). nih.gov The magnitude of Δδ is influenced by several factors, including the strength and geometry of the intermolecular interactions (e.g., hydrogen bonding, π-π stacking), the concentration of the CSA, the solvent, and the temperature. nih.gov

| Analyte Enantiomer | Interaction with (S)-CSA | Resulting Complex | NMR Signal |

| (R)-Analyte | Forms a transient complex | Diastereomer 1 | Signal at δ₁ |

| (S)-Analyte | Forms a transient complex | Diastereomer 2 | Signal at δ₂ |

The chemical shift difference (Δδ) is calculated as |δ₁ - δ₂|. The ratio of the integrals of these two signals corresponds to the enantiomeric ratio of the analyte.

Derivatives of 2,2,2-trifluoro-1-phenylethanol have proven particularly effective in determining the enantiomeric purity and absolute configuration of specific classes of compounds like γ-lactones. missouri.edu For instance, the related compound 2,2,2-trifluoro-1-(9-anthryl)ethanol, which has a larger aromatic system, often induces greater spectral nonequivalence compared to 2,2,2-trifluoro-1-phenylethanol. missouri.edu The interaction model proposes that the CSA's hydroxyl group forms a primary hydrogen bond with the lactone's carbonyl oxygen, while a weaker hydrogen bond may exist between the CSA's carbinyl hydrogen and the lactone's ether oxygen. missouri.edu This chelate-like solvation creates a specific orientation that maximizes the difference in the magnetic environments for the protons of the two enantiomers, allowing for accurate enantiopurity assessment. missouri.edu Similar principles apply to the analysis of chiral ethers, where hydrogen bonding between the CSA and the ether oxygen is the primary interaction.

Chiral Derivatization Reagent

Beyond its role as a non-covalent solvating agent, this compound and its non-fluorinated analog, (S)-1-phenylethanol, can also be used as chiral derivatizing agents (CDAs). alfachemic.comsigmaaldrich.comresearchgate.net Unlike a CSA, a CDA reacts covalently with the analyte to form a new, stable molecule containing two chiral centers. nih.gov If the analyte is a mixture of enantiomers, this reaction produces a mixture of diastereomers.

For example, reacting a racemic carboxylic acid with (S)-1-phenylethanol results in the formation of two stable diastereomeric esters: (R)-acid-(S)-alcohol and (S)-acid-(S)-alcohol. nih.gov These diastereomers have different physical properties and can be readily separated and quantified using standard analytical techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC), as well as by NMR spectroscopy. nih.govalfachemic.comsigmaaldrich.com The use of a fluorinated CDA like (S)-2,2,2-trifluoro-1-phenylethylamine, a related compound, is advantageous for ¹⁹F NMR analysis, as the large chemical shift range of fluorine can provide excellent signal separation. researchgate.net

Role in Chiral Ionic Liquids and Metal-Organic Frameworks (MOFs) for Chiral Sensing and Separation

The enantiomers of chiral compounds often exhibit distinct biological activities and sensory properties, making their discrimination crucial in the pharmaceutical and food industries. This compound and its R-enantiomer are prime examples, possessing different odors; the (R)-isomer has a floral, earthy-green scent, while the (S)-isomer is described as having a mild hyacinth aroma with strawberry nuances. This difference has driven the development of advanced materials for their selective detection.

Chiral Metal-Organic Frameworks (MOFs) have emerged as a promising platform for creating sensors capable of distinguishing between such enantiomers. rsc.org Researchers have successfully developed an optical sensor array based on Fabry–Pérot films made from nanoporous chiral surface-mounted MOFs (SURMOFs). This system, which is label-free and reversible, can detect and enantioselectively discriminate between the R- and S-enantiomers of 1-phenylethanol at low concentrations.

The sensor array utilizes homochiral MOFs, including Cu₂(D-Cam)₂(dabco) and Cu₂(D-Cam)₂(bipy), which provide a chiral environment for the analyte molecules to interact with. The detection mechanism relies on changes in the UV-vis spectra of the MOF films upon exposure to the chiral odors. By employing machine learning algorithms to analyze the spectral data, the sensor array can identify the pure enantiomers of 1-phenylethanol and their mixtures with high classification accuracy. These findings demonstrate the potential of incorporating chiral motifs, related to molecules like this compound, into the structure of MOFs to create highly effective systems for chiral sensing. rsc.org

Table 1: Chiral MOF-Based Sensor Array for 1-Phenylethanol Enantiomers

| Feature | Description | Reference |

|---|---|---|

| Sensor Type | Optical sensor array based on Fabry–Pérot films of surface-mounted MOFs (SURMOFs). | |

| MOF Components | Homochiral SURMOFs used: Cu₂(D-Cam)₂(dabco), Cu₂(D-Cam)₂(bipy), and achiral HKUST-1. | |

| Target Analytes | R- and S-enantiomers of 1-phenylethanol. | |

| Detection Method | Analysis of changes in UV-vis spectra upon analyte exposure. | |

| Performance | Achieved high sensitivity with a Limit of Detection (LOD) in the range of 10–40 ppm and a classification accuracy of 98.6% for distinguishing six different chiral isomers at 100 ppm. |

While the direct incorporation of this compound into chiral ionic liquids (CILs) for sensing is not detailed in the provided sources, the principle has been demonstrated with other chiral molecules. For instance, a task-specific ionic liquid derived from L-phenylalaninol has been synthesized and used as an enantioselective fluorescent sensor for chiral amino alcohols, showcasing the potential of CILs in enantioselective recognition. nih.gov

Chiral Auxiliary in Asymmetric Synthesis

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a synthetic sequence to direct the formation of a new stereocenter with a specific configuration.

β-amino-α-trifluoromethyl alcohols are highly valuable building blocks in medicinal chemistry and materials science. nih.gov The presence of the trifluoromethyl group can significantly alter the biological activity, bioavailability, and metabolic stability of organic compounds. nih.gov These fluorinated amino alcohols are considered structural mimics of α-hydroxy-β-phenylethylamine, a backbone found in many β-agonists and β-antagonists, making them attractive for the synthesis of new biologically active compounds. nih.gov

The synthesis of these target molecules often involves methods like the nucleophilic addition of a trifluoromethyl source, such as the Ruppert-Prakash reagent ((trifluoromethyl)trimethylsilane), to α-amino aldehydes. nih.gov Although β-amino-α-trifluoromethyl alcohols are recognized as promising substances for directing stereocontrolled reactions, the use of this compound itself as a chiral auxiliary for their synthesis is not explicitly documented in the available literature. nih.gov

When a chiral molecule like this compound is used as an auxiliary, its ability to control stereochemistry stems from a combination of steric and electronic factors. The bulky phenyl and trifluoromethyl groups create a defined three-dimensional space around the reaction center, forcing incoming reagents to approach from the less hindered face.

Furthermore, polar groups within the auxiliary can interact with the catalyst or reagents, a phenomenon known as haptophilicity. researchgate.net The hydroxyl group of an alcohol, for example, can coordinate to a heterogeneous catalyst surface (like palladium on carbon), guiding the reaction to occur on the face of the molecule where the auxiliary is located. researchgate.net The effectiveness of this guidance can be influenced by the solvent's polarity. researchgate.net In the case of this compound, the interplay between the steric hindrance of its substituents and the potential coordinating ability of its hydroxyl group would be the key factors in exerting stereochemical control over a reaction. The profound dipole moment associated with fluorinated groups can also influence transition states that have significant charge separation, providing another mechanism for diastereoselection. rsc.org

Chiral Solvent in Asymmetric Photochemical Transformations

The use of this compound as a chiral solvent in asymmetric photochemical transformations is not documented in the provided search results. While it has been studied as a chiral solvating agent for differentiating enantiomers in NMR spectroscopy, its specific application as a bulk medium to induce chirality in photochemical reactions is not described. researchgate.net

Substrate in Mechanistic Studies of Chiral Induction

To better understand the mechanisms of chiral recognition and catalysis, specific chiral molecules are often used as probes.

There is no information available in the provided search results regarding studies on the surface dehydrogenation of this compound on catalytic surfaces such as Pt(111).

Intermediates and Bimolecular Structures in Catalytic Hydrogenation

The formation of this compound via catalytic hydrogenation of 2,2,2-trifluoroacetophenone (B138007) involves a series of transient intermediates and bimolecular structures. While direct spectroscopic observation of these species for this specific reaction is not extensively documented in publicly available literature, the mechanism can be understood through the well-established principles of asymmetric catalysis, particularly the Noyori-type mechanisms for ketone hydrogenation. These mechanisms, supported by experimental and computational studies on analogous systems, provide a framework for understanding the key steps of the catalytic cycle. capes.gov.bryoutube.com

The catalytic cycle for the asymmetric hydrogenation of ketones, including 2,2,2-trifluoroacetophenone, generally involves the interaction of the substrate with a chiral catalyst, typically a transition metal complex with a chiral ligand. The process is initiated by the activation of hydrogen and the coordination of the ketone to the metal center.

A proposed general mechanism involves the formation of a metal-hydride species, which is the active catalyst. The ketone then coordinates to this metal center. A key step in the catalytic cycle is the transfer of a hydride from the metal to the carbonyl carbon of the ketone and a proton to the carbonyl oxygen. This transfer often proceeds through a six-membered ring transition state, a concept central to the understanding of bifunctional catalysts. In this transition state, the ketone, the metal center, and a ligand atom (often a nitrogen from a diamine ligand) form a cyclic structure.

The stereochemical outcome of the reaction, i.e., the formation of the (S)-enantiomer, is determined by the specific geometry of the catalyst-substrate complex. The chiral ligands create a chiral environment around the metal center, forcing the ketone to adopt a specific orientation. This orientation favors the hydride attack on one of the two prochiral faces of the carbonyl group, leading to the selective formation of one enantiomer of the alcohol.

The hydrogenation of acetophenone (B1666503), a non-fluorinated analogue, is a complex multi-step reaction, and the introduction of a trifluoromethyl group adds another layer of complexity due to its strong electron-withdrawing nature. chemrxiv.orgrsc.orgresearchgate.net The stereoelectronic properties of trifluoromethyl ketones make them challenging substrates for asymmetric hydrogenation. rsc.org

Several catalyst systems have been developed for the asymmetric hydrogenation of trifluoromethyl ketones, including those based on rhodium, iridium, and ruthenium. rsc.orgacs.org For instance, iridium/f-amphol and iridium/f-ampha catalyst systems have demonstrated high efficiency in the synthesis of chiral secondary 2,2,2-trifluoroethanols with excellent enantioselectivities. rsc.org The general mechanism for these catalysts involves the formation of an intermediate complex where the ketone is coordinated to the iridium center. The subsequent transfer hydrogenation, often using a hydrogen donor like isopropanol (B130326) or a formic acid/triethylamine mixture, proceeds through a concerted, outer-sphere mechanism.

The table below summarizes the performance of different catalyst systems in the asymmetric hydrogenation of 2,2,2-trifluoroacetophenone, the precursor to this compound.

| Catalyst System | Hydrogen Donor | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Iridium/f-amphol | i-PrOH/KOH | 99 | 99 | rsc.org |

| Iridium/f-ampha | i-PrOH/KOH | 99 | 99 | rsc.org |

| Rhodium-(amidephosphine-phosphinite) | H₂ | 93 | 73 (R) | acs.org |

| Ru complex | Electrochemical | 96 | 94 (R) | nih.gov |

It is important to note that the enantioselectivity can be influenced by the choice of catalyst, ligand, and reaction conditions. The reversible nature of transfer hydrogenation can sometimes lead to an erosion of the enantiomeric excess, a challenge that can be addressed by using specific hydrogen donors like a formic acid/triethylamine azeotropic mixture or by performing the reaction under dilute conditions. acs.org

Advanced Spectroscopic Analysis and Computational Studies

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational circular dichroism (VCD) is a powerful spectroscopic technique for studying chiral molecules in solution. It measures the differential absorption of left and right circularly polarized infrared light, providing detailed information about the three-dimensional arrangement of atoms.

Conformational Analysis and Chiroptical Properties

A key diagnostic feature in the VCD spectrum for determining the absolute configuration is a distinct and intense band observed around 1130 cm⁻¹. nih.gov This band, associated with the CF₃ symmetric stretching frequency, exhibits a positive sign for the (+)-(S) enantiomer and a negative sign for the (−)-(R) enantiomer. nih.gov This observation holds true for a range of 1-aryl-2,2,2-trifluoroethanols, making it a reliable marker for absolute configuration assignment. nih.govrsc.org In contrast, the C-H stretching region of the VCD spectrum is less affected by the fluorine atoms and is primarily dominated by the C*-H stretching vibration. nih.gov

Influence of the CF₃ Group on VCD Spectra

The trifluoromethyl group acts as a significant chromophore in VCD spectroscopy, greatly enhancing the intensity of the spectral features. nih.govrsc.org The strong electron-withdrawing nature of the CF₃ group alters the electronic environment of the chiral center, leading to pronounced VCD signals. nih.gov The interaction between the CF₃ group and the adjacent hydroxyl (OH) group and the phenyl ring leads to the splitting of degenerate CF₃ stretching modes, which are observed as distinct bands in the IR and VCD spectra around 1130 cm⁻¹ and 1180 cm⁻¹. nih.gov The IR intensities of these bands are considerably higher than other vibrations, and the corresponding VCD bands in 2,2,2-trifluoro-1-phenylethanol are stronger than those in 1-phenylethanol (B42297). nih.gov This underscores the profound impact of the CF₃ group on the molecule's vibrational properties.

Computational Chemistry and Molecular Modeling

Computational methods, particularly Density Functional Theory (DFT), are indispensable tools for interpreting experimental spectroscopic data and gaining deeper insights into the molecular properties of (S)-2,2,2-trifluoro-1-phenylethanol.

Density Functional Theory (DFT) Calculations

DFT calculations are widely used to predict the structures, energies, and vibrational frequencies of molecules. github.ionih.gov These calculations have been instrumental in confirming the experimental VCD assignments for this compound and other related fluorinated compounds. rsc.org By simulating the VCD spectra for different possible conformations, researchers can identify the most stable structures and their relative populations in solution. nih.gov

Conformational Landscapes and Energy Minima (e.g., with water adducts)

Computational studies have revealed the complex conformational landscape of this compound. Initial predictions for the isolated molecule identified three potential energy minima: gauche+, trans, and gauche-. nih.govresearchgate.net However, after accounting for zero-point vibrational energy, only the gauche+ and trans conformers were found to be stable, with only the gauche+ conformer being experimentally observed. nih.govresearchgate.net

The conformational landscape becomes even more intricate with the addition of water molecules. A systematic search for the 1:1 adduct with water identified 110 stable minima, with 14 of them residing within a 15 kJ/mol energy window. nih.govresearchgate.netacs.org Experimental and computational data have confirmed the existence of two primary conformers for the monohydrated complex. In one, the water molecule inserts itself into the existing intramolecular OH···F hydrogen bond of the gauche+ conformer. nih.govresearchgate.net In the other, the water molecule interacts with both the alcohol's hydrogen and the phenyl ring of the trans conformer, demonstrating that the interaction with water can stabilize a conformation that is not observed for the isolated molecule. nih.govresearchgate.net For the 1:2 adduct with two water molecules, a single conformer has been experimentally identified, which surprisingly contains the second most stable monomer conformer (trans). rsc.org

Intermolecular Interactions and Hydrogen Bonding

Intermolecular interactions, particularly hydrogen bonding, play a crucial role in determining the structure and stability of this compound and its complexes. nih.govnih.gov In the isolated molecule, an intramolecular hydrogen bond can form between the hydroxyl proton and a fluorine atom of the trifluoromethyl group. nih.govresearchgate.net

Solvent-Induced Interactions and Enantioselectivity

The enantioselectivity of chemical reactions and separations involving chiral compounds like this compound is profoundly influenced by the surrounding solvent. The solvent's polarity, proticity, and ability to form specific interactions, such as hydrogen bonds, can alter the relative energies of diastereomeric transition states or the stability of solvated enantiomers, thereby dictating the enantiomeric excess of a product or the efficiency of a chiral separation.

In enzymatic kinetic resolutions, for instance, the choice of an organic solvent is critical. While many enzymes exhibit low activity in non-aqueous environments, the use of organic solvents can be essential for dissolving non-polar substrates and facilitating product recovery. The enantioselectivity of lipase-catalyzed transesterification of similar alcohols, like 1-phenylethanol, has been shown to be highly dependent on the solvent medium. For example, in the acetylation of (R,S)-phenylethanol, the enantioselectivity can be dramatically enhanced by using a two-phase system comprising an ionic liquid and an organic solvent like n-heptane. rsc.org This enhancement is attributed to the specific interactions between the solvent components, the enzyme, and the substrates, which modulate the enzyme's conformation and the accessibility of the active site to each enantiomer. rsc.org

The fundamental principle governing this solvent-induced enantioselectivity lies in the differential solvation of the enantiomers or the diastereomeric transition states. The solvent can form transient hydrogen bonds and other weak interactions with the chiral solute. These interactions create a chiral solvation shell around each enantiomer, which can differ in its organization and stability. This difference in the solvation environment can lead to a measurable difference in the chemical potential of the two enantiomers, which is the basis for enantioselective processes.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations have emerged as a powerful tool to investigate the behavior of molecules at an atomistic level, providing insights into dynamic processes that are often difficult to probe experimentally.

Elucidation of Weak Chiral Interactions in Solution

MD simulations can be employed to unravel the subtle, weak interactions that are fundamental to chiral recognition. In a solution containing a chiral molecule like this compound, these interactions include hydrogen bonding, dipole-dipole interactions, and van der Waals forces between the solute and solvent molecules, as well as between solute molecules themselves.

Simulations of chiral molecules in solution have demonstrated that the shape and charge distribution of the enantiomers dictate their interaction with the surrounding medium. nih.gov For instance, MD simulations have been used to study the binding of chiral drug enantiomers to chiral selectors like molecular micelles. nih.govnih.gov These studies reveal that stereoselective intermolecular hydrogen bonds are a key factor in chiral discrimination. nsf.gov The simulations can quantify the frequency and geometry of these hydrogen bonds for each enantiomer, providing a molecular-level explanation for experimentally observed enantioselectivity. nsf.gov By analyzing the radial distribution functions and interaction energies between different atomic groups, MD simulations can map out the preferred binding sites and orientations of chiral molecules, highlighting the specific interactions that lead to chiral recognition. nih.gov

Understanding Perturbed Conformer Equilibria and Solvation Shells

The conformational landscape of a flexible chiral molecule like this compound is sensitive to its environment. The presence of a solvent can significantly perturb the equilibrium between different conformers by preferentially stabilizing certain conformations. MD simulations are instrumental in understanding these solvent-induced conformational shifts and the structure of the surrounding solvation shells.

Simulations of 2,2,2-trifluoroethanol (B45653) (TFE), a related fluorinated alcohol, in water have shown that TFE molecules tend to aggregate, and this behavior influences the structure of peptides in solution. nih.gov The simulations suggest that TFE molecules can preferentially solvate certain parts of a solute, creating a local environment with a lower dielectric constant, which can favor the formation of intramolecular hydrogen bonds. nih.gov This principle can be extended to understand the solvation of this compound.

MD simulations can track the populations of different rotamers of the molecule in various solvents and correlate these populations with the solvent properties. The analysis of the solvation shell structure can reveal how solvent molecules arrange themselves around the chiral center, the trifluoromethyl group, and the phenyl ring. This detailed picture of the solvation structure is crucial for understanding how the solvent mediates intermolecular interactions and influences the conformational preferences of the chiral solute. researchgate.net

Microwave Spectroscopy for Gas-Phase Conformations

Microwave spectroscopy is a high-resolution technique that provides precise information about the rotational constants of a molecule in the gas phase. From these constants, the molecular geometry and the conformational preferences of the molecule can be determined with high accuracy.

A study of 1-phenyl-2,2,2-trifluoroethanol (B1197755) using chirped pulse Fourier transform microwave spectroscopy has provided valuable insights into its conformational landscape. researchgate.net Theoretical calculations at the MP2 and B3LYP-D3BJ levels of theory predicted the existence of three potential energy minima. researchgate.net However, after correcting for zero-point energy, only two of these were identified as stable conformers. researchgate.net

Experimentally, the rotational spectra of only the most stable conformer and its eight ¹³C isotopologues were assigned. researchgate.net The second predicted conformer was not observed, and it was concluded that the energy barrier for conversion between the conformers was too low to trap the less stable conformer, even in the cold environment of a helium jet expansion. researchgate.net This demonstrates the power of combining high-level theoretical calculations with precise spectroscopic measurements to characterize the conformational dynamics of flexible molecules. The experimentally determined rotational constants for the observed conformer allowed for a refined ab initio structure. researchgate.net

Table 1: Theoretical Conformational Data for 1-phenyl-2,2,2-trifluoroethanol

| Conformer | Relative Energy (kJ mol⁻¹) (ZPE corrected) | Stability |

| Conformer I | 0.0 | Most Stable |

| Conformer II | > 0.0 | Less Stable (Not Experimentally Observed) |

Data sourced from theoretical calculations at the MP2 and B3LYP-D3BJ levels of theory. researchgate.net

NMR Spectroscopy (Advanced Applications beyond Chiral Recognition)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. While routinely used for structural elucidation and chiral recognition, advanced NMR techniques offer deeper insights into molecular behavior.

¹⁹F NMR Spectroscopy

The ¹⁹F nucleus is an excellent probe for NMR studies due to its 100% natural abundance, high gyromagnetic ratio (resulting in a receptivity of 83% relative to ¹H), and a large chemical shift range of about 800 ppm. nih.gov This large chemical shift dispersion makes ¹⁹F NMR particularly sensitive to the local electronic environment.

Beyond its use in chiral discrimination, ¹⁹F NMR spectroscopy can be employed in more advanced applications to study this compound. For instance, ¹⁹F NMR can be a powerful tool for studying complex mixtures of fluorinated compounds without the need for physical separation. rsc.org By utilizing the high resolution of ¹⁹F NMR, it is possible to identify and quantify different species in a mixture, which is valuable for monitoring reactions or degradation processes involving fluorinated molecules. rsc.org

Furthermore, ¹⁹F NMR is increasingly used in fragment-based drug discovery to study ligand-protein interactions. nih.gov The ¹⁹F chemical shift is highly sensitive to changes in the molecular environment upon binding to a biological macromolecule. While specific studies on this compound in this context are not prevalent, the methodology is directly applicable. For example, the interaction of this compound with a protein could be monitored by observing changes in the ¹⁹F NMR signal, providing information on binding affinity and the nature of the binding site. nih.gov Protein-observed ¹⁹F NMR, where a fluorinated amino acid is incorporated into a protein, can also be used to probe conformational changes upon binding of a ligand like this compound. nih.govnih.gov

Table 2: Properties of the ¹⁹F Nucleus for NMR Spectroscopy

| Property | Value |

| Natural Abundance | 100% |

| Spin (I) | 1/2 |

| Gyromagnetic Ratio (rad T⁻¹ s⁻¹) | 25.181 x 10⁷ |

| Relative Receptivity (vs ¹H) | 0.83 |

| Chemical Shift Range | ~800 ppm |

Data compiled from various sources on NMR spectroscopy. nih.gov

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. For this compound, ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like chloroform (B151607) (CDCl₃), reveals distinct signals for the different protons in the molecule. The aromatic protons on the phenyl group typically appear as a multiplet in the range of 7.25-7.40 ppm. The methine proton (CH-OH) gives a quartet signal around 4.90-5.10 ppm due to coupling with the three fluorine atoms of the trifluoromethyl group. A broad singlet corresponding to the hydroxyl proton (OH) is also observed, though its chemical shift can vary depending on concentration and solvent. rsc.org

The ¹³C NMR spectrum provides information on the carbon framework. The carbon atoms of the phenyl ring resonate in the aromatic region, typically between 125 and 146 ppm. The carbon atom of the trifluoromethyl group (CF₃) shows a characteristic quartet due to coupling with the three fluorine atoms. The carbinol carbon (CH-OH) also appears as a distinct signal. rsc.org

Below are interactive tables summarizing the predicted and experimental ¹H and ¹³C NMR data for similar compounds, providing a reference for the expected chemical shifts for this compound.

Interactive Data Table: Predicted ¹H NMR Data for 1-Phenylethanol in DMSO scribd.com

| Proton | Predicted Chemical Shift (ppm) |

| OH | 5.17 |

| CH (aromatic) | 7.32 |

| CH (aromatic) | 7.32 |

| CH (aromatic) | 7.25 |

Interactive Data Table: Experimental ¹H NMR Data for 1-Phenylethanol in CDCl₃ rsc.org

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ | 1.50 | d | 6.30 |

| OH | 1.87 | br, s | |

| CH | 4.90 | q | 6.60 |

| Aromatic H | 7.25-7.40 | m |

Interactive Data Table: Experimental ¹³C NMR Data for 1-Phenylethanol in CDCl₃ rsc.org

| Carbon | Chemical Shift (ppm) |

| CH₃ | 25.1 |

| CH | 70.4 |

| Aromatic CH | 125.4 |

| Aromatic CH | 127.5 |

| Aromatic CH | 128.5 |

| Aromatic C | 145.8 |

Solid-State NMR Applications

Solid-state NMR (ssNMR) spectroscopy is a versatile technique for characterizing the structure and dynamics of solid materials, including pharmaceuticals and chiral compounds. researchgate.neteuropeanpharmaceuticalreview.com Unlike solution-state NMR, which averages out anisotropic interactions, ssNMR provides information about the spatial arrangement of atoms in a crystal lattice. europeanpharmaceuticalreview.com

For chiral molecules like this compound, ssNMR can be particularly insightful. It can be used to:

Distinguish between enantiomers and diastereomers: In some cases, ssNMR can differentiate between pure enantiomers in a crystalline state, a task that is typically not possible with solution NMR without the use of chiral resolving agents. acs.org

Study intermolecular interactions: ssNMR can probe the interactions between molecules in the solid state, such as hydrogen bonding, which are crucial for understanding crystal packing and the properties of the material. europeanpharmaceuticalreview.com

Characterize polymorphism: Many organic compounds can exist in different crystalline forms, or polymorphs, with distinct physical properties. ssNMR is a powerful tool for identifying and characterizing these different polymorphs. researchgate.net

Analyze chiral recognition: In the context of chiral separations, ssNMR can be used to study the interactions between a chiral stationary phase and the enantiomers of a compound. For instance, studies have used chiral solvating agents like this compound to achieve chiral recognition in metal-organic frameworks, which was then analyzed by ¹³C Cross-Polarization Magic Angle Spinning (CP MAS) NMR. rsc.org These studies demonstrate that the interactions between the chiral host and the enantiopure guest result in distinguishable chemical shifts in the ssNMR spectra. rsc.org

The application of ssNMR to study chiral molecules is an active area of research, with ongoing developments in techniques like high-resolution MAS NMR and the use of chiral derivatizing or solvating agents to enhance enantiomeric discrimination. rsc.orgmdpi.com

Reaction Mechanisms and Kinetics

Oxidation Reactions

The oxidation of secondary alcohols, such as (S)-2,2,2-trifluoro-1-phenylethanol, typically yields ketones. A common and potent oxidizing agent for this transformation is potassium permanganate (B83412) (KMnO₄). While specific kinetic data for the permanganate oxidation of this compound is not extensively documented, valuable insights can be drawn from studies on structurally similar compounds, such as benzyl (B1604629) alcohol.

The oxidation of benzyl alcohol by acid permanganate is proposed to proceed via a mechanism involving the transfer of a hydride ion from the alcohol's carbon to the oxidant. rsc.org This process is often the rate-determining step. The reaction can be autocatalytic due to the formation of intermediate manganese species like Mn(III) and Mn(IV). rsc.org To ensure a clean kinetic study, fluoride (B91410) ions are often added to suppress these autocatalytic side reactions. rsc.org

The oxidation of primary and secondary alcohols by potassium permanganate can proceed under acidic, neutral, or basic conditions, with the reaction rate and products being influenced by the pH. quora.comwikipedia.org In acidic solutions, permanganate is a very strong oxidizing agent. quora.com

The rate of permanganate oxidation of alcohols is highly dependent on the pH of the reaction medium. In strongly acidic solutions, the reaction is accelerated. cdnsciencepub.com Conversely, under basic conditions, the oxidation is also efficient and evidently involves the alkoxide ion rather than the neutral alcohol molecule. libretexts.org The rate of permanganate oxidations generally increases with either increasing acidity or basicity. For many organic compounds, the rate of oxidation by permanganate reaches a maximum near the pKa of the substrate.

Kinetic isotope effect studies provide crucial evidence for the mechanism of oxidation. In the permanganate oxidation of benzyl alcohol, a significant primary kinetic isotope effect (kH/kD) of 2.70 at 30°C was observed when the α-hydrogens were replaced with deuterium (B1214612). rsc.orgrsc.org This indicates that the C-H bond on the alcohol-bearing carbon is broken in the rate-determining step, which is consistent with a hydride transfer mechanism. rsc.org A similar substantial primary kinetic isotope effect (kH/kD = 6.78 at 303 K) was also observed in the oxidation of α,α-dideuteriobenzyl alcohol by quinoxalinium dichromate, further supporting the cleavage of the C-H bond in the slow step. researchgate.net

Table 1: Kinetic Isotope Effects in the Oxidation of Benzyl Alcohol Analogues

| Oxidant | Substrate | kH/kD | Temperature (°C) | Reference |

|---|---|---|---|---|

| Acid Permanganate | α,α-dideuteriobenzyl alcohol | 2.70 | 30 | rsc.org |

This table presents data for benzyl alcohol as an analogue to illustrate the principle of kinetic isotope effects in the oxidation of this class of compounds.

In basic media, the oxidation of alcohols by permanganate is believed to proceed through the formation of an alkoxide ion. libretexts.org The alkoxide is a more powerful electron donor than the neutral alcohol, thus facilitating the reaction with the permanganate ion. The mechanism is thought to involve the abstraction of the alpha-hydrogen from the alkoxide ion by the permanganate, either as a hydrogen atom (one-electron transfer) or, more likely, as a hydride ion (two-electron transfer). libretexts.org Studies on the permanganate oxidation of unsaturated alcohols in alkaline media also suggest that the deprotonated hydroxy group (alkoxide) is the more reactive species. researchgate.net

Permanganate Oxidation Mechanism and Kinetics

Reduction Mechanisms

The synthesis of enantiomerically pure this compound is often achieved through the asymmetric reduction of its corresponding ketone, 2,2,2-trifluoroacetophenone (B138007). This transformation is a key step in the production of chiral molecules and is frequently accomplished using transfer hydrogenation, which involves the transfer of a hydride from a donor molecule.

Asymmetric transfer hydrogenation is a powerful method for the enantioselective reduction of prochiral ketones. acs.org This process typically employs a chiral catalyst, often a transition metal complex (e.g., ruthenium or iron), and a hydrogen donor, such as isopropanol (B130326) or formic acid. acs.orgnih.gov The mechanism involves the transfer of a hydride ion (H⁻) from the hydrogen donor to the ketone, guided by the chiral ligand on the metal catalyst to achieve stereoselectivity. libretexts.orgyoutube.com

In the asymmetric transfer hydrogenation of acetophenone (B1666503) and its derivatives, including 2,2,2-trifluoroacetophenone, a widely accepted mechanism involves a metal-hydride intermediate. acs.orgnih.govrug.nl The catalytic cycle often begins with the formation of a metal-hydride species from the reaction of the catalyst precursor with the hydrogen donor. The ketone then coordinates to the metal center, and the hydride is transferred to the carbonyl carbon. This transfer often occurs through a six-membered ring transition state, which accounts for the high degree of stereocontrol. nih.gov The resulting metal alkoxide then releases the chiral alcohol product. The efficiency and enantioselectivity of the reduction are highly dependent on the structure of the chiral ligand, the metal center, and the reaction conditions. acs.orgmdpi.com

Enzymatic Reaction Mechanisms

The stereoselective synthesis of this compound is of significant interest, and enzymatic methods offer a highly efficient route to this chiral alcohol. Two primary classes of enzymes, lipases and alcohol dehydrogenases, are predominantly utilized for this purpose. These enzymes operate via distinct mechanisms—kinetic resolution and asymmetric reduction, respectively—to achieve high enantiopurity.

Lipase-Catalyzed Kinetic Resolution

Lipases (EC 3.1.1.3) are widely employed for the kinetic resolution of racemic 1-phenylethanol (B42297) and its derivatives, including 2,2,2-trifluoro-1-phenylethanol. The most common and effective lipase (B570770) for this transformation is Lipase B from Candida antarctica (CALB), often used in an immobilized form such as Novozym 435. nih.govscirp.orgtubitak.gov.tr

The fundamental mechanism of lipase-catalyzed kinetic resolution involves the enantioselective acylation of the racemic alcohol. In a typical process, the racemic alcohol is reacted with an acyl donor, such as vinyl acetate (B1210297) or isopropenyl acetate, in a non-aqueous solvent. scirp.orgresearchgate.netresearchgate.net The lipase preferentially catalyzes the acylation of one enantiomer, leaving the other enantiomer unreacted. For the resolution of (±)-2,2,2-trifluoro-1-phenylethanol, CALB selectively acylates the (R)-enantiomer, resulting in the formation of (R)-2,2,2-trifluoro-1-phenylethyl acetate and leaving behind the desired, unreacted this compound. researchgate.net

The catalytic mechanism of CALB, a member of the α/β hydrolase fold family, relies on a conserved catalytic triad (B1167595) consisting of serine, histidine, and aspartic or glutamic acid residues within its active site. nih.govfrontiersin.org The reaction proceeds through a two-step process:

Acylation of the Enzyme: The acyl donor first reacts with the serine residue in the active site to form a covalent acyl-enzyme intermediate, releasing the alcohol or vinyl alcohol portion of the donor.

Nucleophilic Attack: The (R)-enantiomer of the alcohol then acts as a nucleophile, attacking the acyl-enzyme intermediate. This step results in the formation of the corresponding (R)-ester and regenerates the free enzyme.

The enantioselectivity of the lipase is determined by the differential rates of reaction for the two enantiomers. The (S)-enantiomer is a poor fit for the active site of the enzyme, and its rate of acylation is significantly slower than that of the (R)-enantiomer. This difference in reaction rates allows for the separation of the enantiomers. The efficiency of this separation is often described by the enantiomeric ratio (E-value).

Several factors influence the kinetics and outcome of the resolution, including the choice of lipase, acyl donor, solvent, and temperature. scirp.org Studies on the closely related compound 1-phenylethanol provide insight into optimizing these parameters.

Table 1: Optimized Conditions for Lipase-Catalyzed Kinetic Resolution of (R,S)-1-Phenylethanol

| Parameter | Optimal Condition | Enzyme | Reference |

|---|---|---|---|

| Temperature | 42 °C | Novozym 435 | nih.gov |

| Substrate Concentration | 240 mM | Novozym 435 | nih.gov |

| Biocatalyst Loading | 11 mg/mL | Novozym 435 | nih.gov |

| Reaction Time | 75 min | Novozym 435 | nih.gov |

| Solvent | n-Hexane | Novozym 435 | scirp.org |

Alcohol Dehydrogenase-Catalyzed Asymmetric Reduction

An alternative and often more direct route to enantiomerically pure this compound is the asymmetric reduction of the corresponding prochiral ketone, 2,2,2-trifluoroacetophenone. This reaction is catalyzed by alcohol dehydrogenases (ADHs), particularly those belonging to the short-chain dehydrogenase/reductase (SDR) family. researchgate.netnih.gov

A well-studied example is the (S)-1-phenylethanol dehydrogenase (PEDH) from the bacterium Aromatoleum aromaticum. nih.govmlbke.com This enzyme catalyzes the NAD+/NADH-dependent stereospecific oxidation of (S)-1-phenylethanol to acetophenone and, more importantly for synthesis, the reverse reaction: the NADH-dependent reduction of acetophenone to (S)-1-phenylethanol. nih.govmlbke.com This enzyme can be applied to the asymmetric reduction of 2,2,2-trifluoroacetophenone to yield the (S)-alcohol.

The reaction mechanism involves the transfer of a hydride ion from the cofactor NADH to the carbonyl carbon of the ketone substrate. researchgate.net The enzyme's active site binds both the ketone and the NADH cofactor in a specific orientation that ensures the hydride is delivered to only one face of the carbonyl group, leading to the exclusive formation of the (S)-enantiomer. The reaction is typically facilitated by a catalytic triad, often composed of Ser-Tyr-Lys residues in SDRs, which helps to polarize the ketone's carbonyl group and stabilize the transition state.

The kinetics of PEDH are complex and exhibit positive cooperativity, meaning the binding of a substrate molecule to one subunit of the tetrameric enzyme increases the affinity of the other subunits for the substrate. nih.gov However, the enzyme can also be inhibited by high concentrations of the substrate (ketone) and the product (alcohol), as well as by the presence of the wrong enantiomer, (R)-1-phenylethanol. nih.gov

Table 2: Kinetic Properties of (S)-1-Phenylethanol Dehydrogenase (PEDH)

| Property | Observation | Reference |

|---|---|---|

| Cofactor | NAD+/NADH dependent | nih.govmlbke.com |

| Reaction Type | Reversible oxidation/reduction | researchgate.netmlbke.com |

| Kinetics | Highly positive cooperativity | nih.gov |

| Regulation | Inhibited by high substrate and product concentrations | nih.gov |

| Enantioselectivity | Strongly selective for the (S)-enantiomer | nih.gov |

The use of ADHs in whole-cell systems or as immobilized enzymes provides a robust method for the industrial synthesis of chiral alcohols like this compound. mlbke.com

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (S)-2,2,2-trifluoro-1-phenylethanol, and how can enantiomeric purity be optimized?

- Methodological Answer : The compound is synthesized via enzymatic reduction of α,α,α-trifluoroacetophenone using carbonyl reductases (e.g., SSCR from Sporobolomyces salmonicolor), achieving >99% enantiomeric excess (e.e.) due to stereoselective substrate binding . Alternatively, nucleophilic trifluoromethylation of ketones with trifluoroacetaldehyde hydrate can yield the product, with chiral resolution achieved using cellulose-based chiral stationary phases (CSPs) like cellulosetris(3,5-dimethylphenyl carbamate) .

Q. How can researchers characterize the enantiomeric excess and structural configuration of this compound?

- Methodological Answer : Enantiomeric purity is analyzed via chiral HPLC using CSPs . Absolute configuration is confirmed via and NMR with chiral solvating agents (e.g., anthracyl derivatives) to split enantiomer signals . Raman optical activity (ROA) spectroscopy between 80–2000 cm identifies stereochemical correlations, particularly trifluoromethyl asymmetric deformations at ~520 cm .

Q. What spectroscopic and thermodynamic data are available for this compound?

- Methodological Answer : NIST Standard Reference Database 69 provides thermodynamic properties (e.g., vapor pressure, enthalpy of formation) . NMR (CDCl): δ 7.74–7.30 (m, 5H), 2.52 (s, 1H), 2.02 (s, 3H); NMR: δ −66.8 (s, 3F) . Raman spectra show distinct vibrational modes for the trifluoromethyl group and phenyl ring .

Advanced Research Questions

Q. How do enzyme-substrate interactions enhance enantioselectivity in the synthesis of this compound?

- Methodological Answer : Molecular docking studies reveal that SSCR’s Asn207 forms hydrogen bonds with the substrate’s halogen atom, while Ser222/Thr223 engage in XH/π interactions with the phenyl group, stabilizing the reactive conformation. Site-directed mutagenesis (e.g., Asn207Ala) reduces activity by >90%, confirming these residues’ roles in enantioselectivity .

Q. Can dynamic NMR techniques quantify conformational dynamics of this compound in chiral environments?

- Methodological Answer : The Linear Extrapolation of Rate Constants for Uncomplexed Molecules (LERCUM) method measures intramolecular rotation rates. For example, the rate constant of carbonyl-to-aryl bond rotation in related brominated ketones was determined using (+)-2,2,2-trifluoro-1-phenylethanol as a chiral auxiliary, with extrapolation to uncomplexed conditions .

Q. What role does this compound play in chiral ionic liquid (CIL) systems?

- Methodological Answer : The compound serves as a racemic substrate for evaluating chiral recognition in sulfonate-based CILs. NMR in [d]toluene reveals splitting (up to 7 Hz) due to enantiomer discrimination, aiding in optimizing solvent polarity and anion structure for separations .

Q. How do computational models explain solvent effects on the compound’s chiral resolution?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.